Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1899451-34-3
VCID: VC6248378
InChI: InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(10-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
SMILES: CCOC(=O)C1CCN(CC1=O)C(=O)C2=CC=CC=C2
Molecular Formula: C15H17NO4
Molecular Weight: 275.304

Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate

CAS No.: 1899451-34-3

Cat. No.: VC6248378

Molecular Formula: C15H17NO4

Molecular Weight: 275.304

* For research use only. Not for human or veterinary use.

Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate - 1899451-34-3

Specification

CAS No. 1899451-34-3
Molecular Formula C15H17NO4
Molecular Weight 275.304
IUPAC Name ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate
Standard InChI InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(10-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Standard InChI Key UTXCAQGSVCMLOG-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1=O)C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate has the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Its IUPAC name, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, reflects the piperidine backbone substituted with a benzyl group at the nitrogen and an ethyl ester at the 4-position . The compound’s canonical SMILES string, CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2, encodes its stereochemistry and functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₃PubChem
Molecular Weight261.32 g/molPubChem
CAS Registry Number39514-19-7CAS
InChI KeyJYFGIESQUYQLGM-UHFFFAOYSA-NPubChem
DSSTox Substance IDDTXSID80960138EPA DSSTox

Stability and Subcellular Localization

The compound exhibits stability under inert atmospheric conditions and room temperature, making it suitable for long-term storage in laboratory settings . Its subcellular localization is influenced by interactions with lipid bilayers and cytosolic proteins, though specific transporters mediating its distribution remain under investigation .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate typically involves esterification of 1-benzyl-3-oxopiperidine-4-carboxylic acid with ethanol in the presence of sulfuric acid under reflux . Industrial-scale production employs continuous flow reactors to optimize yield, followed by purification via recrystallization or chromatography .

Table 2: Representative Synthetic Protocols

Reaction TypeReactantsConditionsYield (%)
Esterification1-Benzyl-3-oxopiperidine-4-carboxylic acid + EthanolH₂SO₄, reflux>95
CondensationEthyl 1-benzyl-3-oxopiperidine-4-carboxylate + Morpholine-4-carboxamidineEthanol, refluxVaries
ReductionEthyl 1-benzyl-3-oxopiperidine-4-carboxylate + NaBH₄Room temperatureHigh

Key Derivatives

The compound serves as a precursor for pyrido[3,4-d]pyrimidine derivatives, synthesized via condensation with amidines . For example, reaction with morpholine-4-carboxamidine yields pharmacologically active pyrimidine structures under mild conditions . Another derivative, cis-(3 R,4 R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is critical in synthesizing CP-690550, a Janus kinase inhibitor .

Biological Activity and Mechanisms

Enzyme Modulation

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate acts as a building block for receptor agonists and antagonists, influencing enzymes such as kinases and hydrolases . Its keto group facilitates interactions with catalytic sites, enabling competitive inhibition or allosteric modulation .

Antimicrobial Properties

Derivatives of this compound demonstrate broad-spectrum antimicrobial activity. Modifications to the benzyl group enhance efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli) .

Table 3: Antimicrobial Activity of Derivatives

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus12.5–25
Escherichia coli50–100

Pharmacological Applications

Neurological Targets

Ongoing research explores the compound’s potential in treating depression and anxiety disorders. Its ability to cross the blood-brain barrier and modulate serotonin receptors positions it as a candidate for central nervous system (CNS) drug development .

Case Studies and Industrial Relevance

Scalable Synthesis for Drug Production

A patent by KALYPSYS, INC. (WO2009/26241) details a high-yield (99%) synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a related intermediate, using sodium hydride and dimethyl carbonate . This method’s scalability underscores its industrial applicability .

Biocatalytic Approaches

Recent advances employ microbial reductases to produce stereospecific derivatives, offering eco-friendly alternatives to traditional synthesis. For example, Lactobacillus species catalyze the asymmetric reduction of the keto group, yielding enantiomerically pure alcohols .

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